![molecular formula C16H17ClN2O2 B2550528 2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide CAS No. 866152-53-6](/img/structure/B2550528.png)

2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

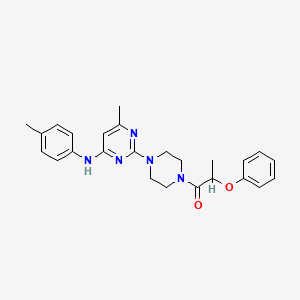

The compound 2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide is a chemical entity that has not been directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as chlorophenyl groups, acetamide moieties, and heterocyclic structures, which are often synthesized for their potential biological activities, including pesticide and antimicrobial applications .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions. For instance, the synthesis of N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide involves the use of X-ray powder diffraction to characterize the final products, indicating a complex structure that may require careful control of reaction conditions . Another example is the synthesis of a bicyclic thiohydantoin fused to pyrrolidine, which was achieved through a cyclization reaction followed by an addition reaction, yielding a 79% success rate . These methods suggest that the synthesis of the compound would also require precise reaction steps and characterization techniques.

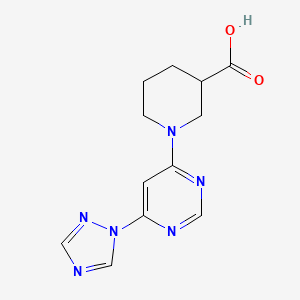

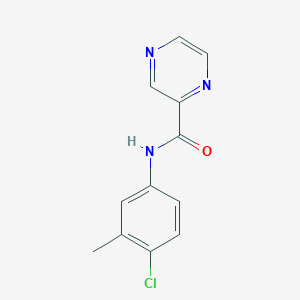

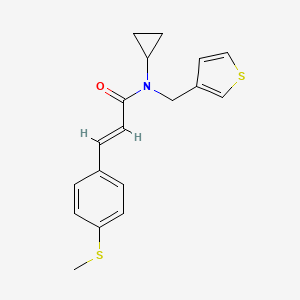

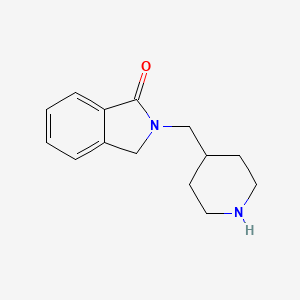

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been determined using techniques such as X-ray diffraction, NMR, and IR spectroscopy . Additionally, computational modeling, including density functional theory (DFT) and Hartree-Fock calculations, has been employed to predict the conformational behavior and chemical shifts of these molecules . These studies provide insights into the three-dimensional arrangement of atoms within the molecule and the electronic environment, which are critical for understanding the compound's reactivity and interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through their interactions with other chemicals during synthesis and their potential as pesticides or antimicrobial agents. For example, the reaction of 6-methyluracil with 2-chloromethyltiiran and subsequent reactions to form N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide demonstrate the complexity of the reactions involved . The antimicrobial activity studies of these compounds also shed light on their potential to participate in biochemical reactions within microbial cells .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to the one have been characterized using various analytical techniques. The determination of acid dissociation constants using potentiometric titration in a hydroorganic solvent provides information on the acidity and potential ionization states of the compound . The relative peak intensities and unit-cell parameters obtained from X-ray powder diffraction data contribute to the understanding of the compound's crystalline properties . These properties are essential for predicting the behavior of the compound in different environments and its suitability for various applications.

Scientific Research Applications

Environmental Impact and Toxicology

Organophosphorus and Pyrethroid Pesticides Exposure : A study highlighted the widespread environmental exposure of South Australian preschool children to organophosphorus (OP) and pyrethroid (PYR) pesticides, suggesting significant public health implications due to these compounds being developmental neurotoxicants. The research emphasizes the need for stringent regulation and public health policy development regarding the use of these chemicals (Babina et al., 2012).

Chlorophenoxy Herbicides and Health Risks : Studies have investigated the health implications of exposure to chlorophenoxy herbicides and their contaminants, such as 2,4-D and MCPA, showing potential associations with adverse reproductive outcomes and increased cancer risks in exposed individuals. These findings highlight the importance of understanding the toxicological effects of such chemical exposures (Faustini et al., 1996; Hooiveld et al., 1998).

Implications for Human Health

Pesticide Applicators and Cancer Hypotheses : A study measured serum levels of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in New Zealand pesticide applicators, providing evidence that may inform cancer hypotheses related to phenoxyherbicide and chlorophenol exposure. The research underscores the complexity of assessing health risks associated with chemical exposures in occupational settings (Smith et al., 1992).

DDT Metabolite DDE and Reproductive Outcomes : Another area of concern is the association between the DDT metabolite DDE and adverse reproductive outcomes. Research has suggested that high levels of DDE in maternal serum are linked to preterm births and small-for-gestational-age babies, highlighting the potential reproductive hazards posed by persistent environmental contaminants (Longnecker et al., 2001).

properties

IUPAC Name |

2-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O2/c1-10-9-14(15(20)16(21)18(3)4)11(2)19(10)13-7-5-12(17)6-8-13/h5-9H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDTMGCMXWSLVGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C(=O)C(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cyclobutyl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2550447.png)

![benzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2550449.png)

![N-(4-bromo-3-methylphenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2550450.png)

![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2550452.png)

![5-[(4-tert-butylphenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2550455.png)

![(2R)-2-Amino-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B2550464.png)